molecular formula C15H24 B1203592 Thujopsene CAS No. 470-40-6

Thujopsene

Cat. No. B1203592
CAS RN: 470-40-6
M. Wt: 204.35 g/mol
InChI Key: WXQGPFZDVCRBME-QEJZJMRPSA-N
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Description

Synthesis Analysis

Thujopsene synthesis involves several methods, including oxidation and formylation reactions. The oxidation of thujopsene with metal acetates in acetic acid produces different products like 4β-acetyl-6β,10,10-trimethyltricyclo[4.4.0.01,3]decane and its diacetate, among others (Sekizaki et al., 1978). Additionally, formylation of thujopsene in the 3-position using the Vilsmeier reagent yields 3-formylthujopsene, useful for synthesizing other 3-substituted derivatives (Traas & Boelens, 2010).

Molecular Structure Analysis

The conformational analysis of thujopsene suggests the existence of two possible conformations, steroidal and nonsteroidal. Investigations using NMR spectroscopic methods indicate a steroidal conformation for thujopsene (Yaoita & Machida, 2019).

Chemical Reactions and Properties

Thujopsene undergoes various chemical reactions, including esterification and photooxygenation. Esterification with bismuth(III) sulfate in carboxylic acids results in the formation of corresponding esters accompanied by skeletal rearrangement (Abe & Ito, 1978). Photooxygenation of thujopsene, sensitized by 9,10-dicyanoanthracene, proceeds through singlet oxygen, leading to novel products without the cyclopropane ring (Hatsui, Suzuki, & Takeshita, 1985).

Physical Properties Analysis

While specific studies on thujopsene's physical properties were not highlighted in the searched papers, physical properties such as solubility, melting point, and boiling point are typically investigated using standard laboratory techniques. These properties are crucial for understanding thujopsene's behavior in various chemical environments.

Chemical Properties Analysis

The chemical properties of thujopsene, such as reactivity with other chemical agents and stability under different conditions, are inferred from its reactions. For instance, its oxidation, bromination, and peroxidation reactions indicate a high level of reactivity towards oxidative agents, providing insight into its chemical stability and potential applications in organic synthesis (Traas, Van der Linde, & Takken, 1975).

Scientific Research Applications

  • Biocatalytic Oxidation : Thujopsene can be oxidized using plant suspension cultured-cells, producing compounds like 3β-hydroxy-4-thujopsene, mayurone, and 3β-epoxythujopsan-5β-ol. This oxidation process was most efficient with cultured-cells of Hibiscus cannabinus (Chai, Hayashida, Sakamaki, & Horiuchi, 2004).

  • Chemical Oxidation : Thujopsene can also be oxidized chemically with metal acetates in acetic acid, leading to various products like 4β-acetyl-6β,10,10-trimethyltricyclo[4.4.0.01,3]decane and its derivatives (Sekizaki, Ito, & Inoue, 1978).

  • Natural Autoxidation : The natural autoxidation of thujopsene can produce dimeric peroxides and other compounds. This process has implications for its potential use in various applications, including antitermite and antifungal activities (Nagahama & Tazaki, 1987).

  • Antifungal and Antitermite Properties : The autoxidation products of thujopsene demonstrate significant antitermite and antifungal activities. These properties highlight the potential of thujopsene in bioactive applications (Mukai, Takahashi, Kofujita, & Ashitani, 2018).

  • Inhibition of Cytochrome P450 Enzymes : Thujopsene, along with cedrol and β-cedrene, has been found to inhibit certain human cytochrome P-450 enzymes. This suggests potential drug interaction effects, particularly with CYP2B6 and CYP3A4 enzymes (Jeong, Kwon, Kong, Kim, & Lee, 2014).

  • Mast Cell Stabilizing Effects : Thujopsene exhibits inhibitory activity against mast cell degranulation and interleukin-4 secretion, suggesting potential use in treating IgE-mediated allergic disorders (Kim, Lee, Oh, Nam, Kim, Oh, Shin, & Mar, 2013).

  • Application in Textiles : Thujopsene, being a major ingredient in hiba oil, is used in antimicrobial and deodorant treatments for textiles. Its presence in commercially available textiles processed with hiba oil was confirmed, indicating its utility in this industry (Nakashima, Onji, & Takatuka, 2003).

  • Antiproliferative Activities : Compounds derived from thujopsene, isolated from Thuja orientalis, showed antiproliferative activities against certain cancer cell lines. This indicates its potential in cancer research (Kim, Moon, Kim, Choi, Son, & Lee, 2013).

Safety And Hazards

Operations involving thujopsene must be conducted while wearing appropriate protective equipment to prevent exposure . Inhalation of vapor and contact with the skin should be avoided .

Future Directions

Thujopsene, which has no or only weak bio-activity, can be converted into useful compounds with antitermite and antifungal activities by autoxidation . This suggests potential future directions for the economic utilization of thujopsene .

properties

IUPAC Name

(1aS,4aS,8aS)-2,4a,8,8-tetramethyl-1,1a,4,5,6,7-hexahydrocyclopropa[j]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11-6-9-14(4)8-5-7-13(2,3)15(14)10-12(11)15/h6,12H,5,7-10H2,1-4H3/t12-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQGPFZDVCRBME-QEJZJMRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CCCC(C23C1C3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@]2(CCCC([C@]23[C@H]1C3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thujopsene

CAS RN

470-40-6
Record name Thujopsene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Thujopsene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropa[d]naphthalene, 1,1a,4,4a,5,6,7,8-octahydro-2,4a,8,8-tetramethyl-, (1aS,4aS,8aS)-
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Record name [1aS-(1aα,4aβ,8aR*)]-1,1a,4,4a,5,6,7,8-octahydro-2,4a,8,8-tetramethylcyclopropa[d]naphthalene
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Record name THUJOPSENE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,800
Citations
WG Dauben, AC Ashcraft - Journal of the American Chemical …, 1963 - ACS Publications
Thujopsene, a tricyclic sesquiterpene, has been shown to be a constituent of the wood oil and of the heartwood of many genera belonging to the natural order Cupres-sales. 3 It has …
Number of citations: 107 pubs.acs.org
HU Jeong, SS Kwon, TY Kong, JH Kim… - Journal of Toxicology …, 2014 - Taylor & Francis
… thujopsene … thujopsene on the activities of eight major human cytochrome P-450 (CYP) enzymes using human liver microsomes to assess potential β-cedrene-, cedrol-, and thujopsene–…
Number of citations: 51 www.tandfonline.com
A Mukai, K Takahashi, H Kofujita, T Ashitani - European Journal of Wood …, 2019 - Springer
… Subsequently, in this study, the promotion of natural thujopsene autoxidation by heating was examined. Additionally, the antitermite and antifungal activities of thujopsene and its …
Number of citations: 9 link.springer.com
V Polizzi, L Fazzini, A Adams, AM Picco, S De Saeger… - Microbial ecology, 2011 - Springer
… by a high production of thujopsene, a volatile sesquiterpene. … thujopsene against filamentous fungi has never been studied before. In this work, the antifungal properties of thujopsene …
Number of citations: 28 link.springer.com
T Nagata, T Satou, A Sasaki, M Watanabe, Y Saida - 2023 - researchsquare.com
… antitumor effect of thujopsene derived from … thujopsene binds to PKM2 in cancer cells and inhibits the nutritional metabolic pathway, and causing apoptosis. In conclusion, thujopsene …
Number of citations: 2 www.researchsquare.com
LG Cool, K Jiang - Phytochemistry, 1995 - Elsevier
… noted that the percentage of thujopsene, which was a major … presumably biosynthetically close to thujopsene or cuparene. … bakeri foliar essential oil belonging to the thujopsene or cis-…
Number of citations: 16 www.sciencedirect.com
AC ASHCRAFT JR - 1964 - search.proquest.com
Thujopsene was first encountered by the Japanese 1 2 chemists Yano and Uchida in their investigations of the chemical composition of the wood oil of the Hiba tree, Thujopsis …
Number of citations: 0 search.proquest.com
K SISIDO, H NOZAKI, T IMAGAWA - The Journal of Organic …, 1961 - ACS Publications
… thujopsene to assign the formulas Ilia and Illb with preference of Illb and gave thujopsene the … They preferred structure lb, after considering possible formulas lb and Ie for thujopsene. As …
Number of citations: 8 pubs.acs.org
H Kobayashi, S Nagahama, S Akiyoshi - Bulletin of the Chemical …, 1961 - journal.csj.jp
… the properties of thujopsene are best explained by the formula Ib. … Ozonolysis of thujopsene gives the same acid … as the primary product to which thujopsene cleaves at the unsaturated …
Number of citations: 9 www.journal.csj.jp
WG Dauben, LE Friedrich, P Oberhänsli… - The Journal of Organic …, 1972 - ACS Publications
… andcisthujopsene yielded mainly hydrocarbon 7 and transthujopsene gave hydrocarbon 8. … systems in cis- and transthujopsene is readily understood by evaluation of the changes in the …
Number of citations: 32 pubs.acs.org

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